REACTION_CXSMILES
|
FS(O)(=O)=O.C(=O)=O.CC(C)=O.[CH2:13]=[CH:14][CH2:15][CH2:16][CH3:17].[N+:18]([C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23]([NH2:25])=[O:24])([O-:20])=[O:19].[OH-].[Na+]>C(Cl)Cl>[N+:18]([C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23](=[NH:25])[O:24][CH:14]([CH3:13])[CH2:15][CH2:16][CH3:17])([O-:20])=[O:19] |f:1.2,5.6|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)O
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C=CCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually dropwise added
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
Then, the reaction was conducted for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
under stirring while the temperature of the solution
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
STIRRING
|
Details
|
the mixture was vigorously stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Glauber's salt
|
Type
|
DISTILLATION
|
Details
|
After distillation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(OC(CCC)C)=N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |